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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

Cat. No.: B120221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the compound 2-Bromo-5-hydroxypyridine. Due to its pyridine scaffold, this compound and

its derivatives are of significant interest in medicinal chemistry and drug development.

Understanding its structural and electronic properties through spectroscopic analysis is crucial

for its application in synthetic chemistry and pharmaceutical research. This document

summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, provides detailed experimental protocols for these techniques, and

illustrates the general workflow of spectroscopic analysis.

Tautomerism and Chemical Identifiers
It is important to note that 2-Bromo-5-hydroxypyridine exists in a tautomeric equilibrium with

its keto form, 5-bromo-2(1H)-pyridinone. This equilibrium can be influenced by the solvent and

the physical state of the compound. Consequently, two CAS numbers are associated with this

compound:

2-Bromo-5-hydroxypyridine: CAS Number 55717-45-8[1][2][3][4]

5-bromo-2(1H)-pyridinone: CAS Number 13466-38-1[5]

The molecular formula for the compound is C₅H₄BrNO, and its molecular weight is

approximately 174.00 g/mol [2][6].
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Spectroscopic Data Summary
While direct quantitative data from open-access sources is limited, the following tables

summarize the available information and indicate where the full spectra can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromo-5-hydroxypyridine, both ¹H and ¹³C NMR data are available.

Table 1: ¹H NMR Data for 2-Bromo-5-hydroxypyridine

Parameter Value Source

Solvent DMSO-d₆ SpectraBase[7]

Instrument Bruker AM-300 SpectraBase[7]

Data Availability Full spectrum available SpectraBase[7]

Table 2: ¹³C NMR Data for 2-Bromo-5-hydroxypyridine

Parameter Value Source

Data Availability Spectrum available SpectraBase, ChemicalBook

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

tautomeric equilibrium between the hydroxyl and keto forms is expected to be observable in the

IR spectrum, with characteristic bands for the O-H and C=O stretching vibrations.

Table 3: IR Spectroscopy Data for 2-Bromo-5-hydroxypyridine
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Technique Instrument Data Availability Source

FTIR (KBr Pellet)
Bruker Tensor 27 FT-

IR

Full spectrum

available
PubChem[6]

ATR-IR
Bruker Tensor 27 FT-

IR

Full spectrum

available
PubChem[6]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Bromo-5-hydroxypyridine

Technique Key m/z Values Data Availability Source

GC-MS
Molecular Ion [M]⁺:

173

Full spectrum

available

PubChem,

SpectraBase[6][8]

The presence of a bromine atom would result in a characteristic M+2 isotopic peak of nearly

equal intensity to the molecular ion peak.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic techniques discussed.

These protocols are intended to serve as a guide and may require optimization based on the

specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-hydroxypyridine in

about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

typically required compared to ¹H NMR. A relaxation delay may be adjusted to ensure

accurate integration if quantitative analysis is needed.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

Perform baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 2-Bromo-5-hydroxypyridine sample

directly onto the ATR crystal.

Pressure Application: Apply uniform pressure to ensure good contact between the sample

and the crystal.

Data Acquisition: Acquire the IR spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after analysis.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of 2-Bromo-5-hydroxypyridine with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded for

background correction.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry (typically coupled with Gas Chromatography - GC-

MS):

Sample Introduction: A dilute solution of 2-Bromo-5-hydroxypyridine in a volatile organic

solvent is injected into the GC, where it is vaporized and separated from the solvent and any

impurities. The separated compound then enters the mass spectrometer.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion

(M⁺).

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation

into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Bromo-5-hydroxypyridine.
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-5-hydroxypyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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